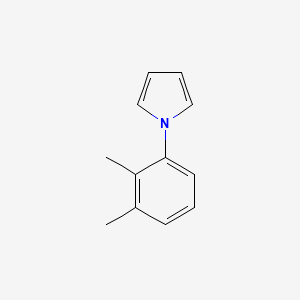

1-(2,3-dimethylphenyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVYXPHSOVAERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 2,3 Dimethylphenyl 1h Pyrrole Analogues

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution (EAS) due to the participation of the nitrogen lone pair in the aromatic sextet, which increases the electron density of the ring carbons. pearson.comlibretexts.org This heightened reactivity makes pyrroles more susceptible to electrophilic attack than benzene (B151609), often allowing for the use of milder reaction conditions. pearson.comuobaghdad.edu.iq

Electrophilic substitution on the 1-substituted pyrrole ring, such as in 1-(2,3-dimethylphenyl)-1H-pyrrole, preferentially occurs at the C2 and C5 positions. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during attack at the C2 position, which can be depicted by three resonance structures, compared to the two resonance structures for C3 attack. uobaghdad.edu.iqonlineorganicchemistrytutor.com The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile by the aromatic ring to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.comdalalinstitute.com

The nature of the N-substituent can influence the reactivity of the pyrrole ring. libretexts.org While the 2,3-dimethylphenyl group is primarily a steric factor, its electronic effects can also play a role. Common electrophilic substitution reactions for N-substituted pyrroles include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of aqueous potassium iodide, often without the need for a Lewis acid catalyst. uobaghdad.edu.iq

Nitration: Nitration can be performed under milder conditions than those used for benzene, for example, with nitric acid in acetic anhydride, to avoid polymerization that can occur with strong acids. uobaghdad.edu.iq

Acylation: Friedel-Crafts acylation can introduce an acyl group, typically at the C2 position. wikipedia.org The Vilsmeier-Haack reaction is a common method for the formylation of pyrroles. wikipedia.org Anionic Fries rearrangements of N-acylpyrroles can also yield 2-aroylpyrroles. nsf.govrsc.org

| Reaction | Reagent(s) | Position of Substitution | Reference(s) |

| Halogenation | N-Halosuccinimide (NCS, NBS) | C2 | uobaghdad.edu.iq |

| Nitration | HNO₃ / Ac₂O | C2 and C5 | uobaghdad.edu.iq |

| Acylation | Acyl chloride / Lewis acid | C2 | wikipedia.org |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C2 | wikipedia.org |

Nucleophilic Reactions at the Pyrrole Core

In contrast to its high reactivity towards electrophiles, the electron-rich pyrrole ring is inherently resistant to nucleophilic attack. edurev.in Nucleophilic aromatic substitution (SNAr) on the pyrrole core is challenging because the intermediate formed upon nucleophilic addition cannot effectively stabilize the negative charge. quimicaorganica.org

However, nucleophilic substitution can be facilitated by the presence of strong electron-withdrawing groups on the pyrrole ring, which can stabilize the anionic Meisenheimer-type intermediate. quimicaorganica.orgrsc.org For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic substitution with piperidine (B6355638) and methoxide (B1231860) ion under mild conditions. rsc.org The presence of an N-substituent, such as the 2,3-dimethylphenyl group, is crucial as it prevents deprotonation of the pyrrole nitrogen under basic conditions, which would otherwise form the unreactive pyrrolide anion. rsc.org While direct nucleophilic substitution on an unsubstituted 1-arylpyrrole is uncommon, the introduction of activating groups opens pathways for such transformations.

Reactivity Involving the N-Aryl (2,3-Dimethylphenyl) Substituent

The N-aryl substituent of this compound offers additional sites for chemical modification, distinct from the pyrrole ring itself. The dimethylphenyl group can undergo its own set of reactions, although these are often less facile than those on the activated pyrrole ring.

Organometallic approaches have been developed for the regioselective functionalization of the N-aryl ring. researchgate.net Directed metalation, using organolithium reagents, can lead to lithiation at one of the methyl groups or at an aromatic position ortho to the pyrrole nitrogen, guided by the coordinating effect of the pyrrole nitrogen. These metalated intermediates can then be trapped with various electrophiles to introduce new functional groups.

Furthermore, transition metal-catalyzed C-H functionalization represents a powerful strategy for modifying the N-aryl group. researchgate.net For example, palladium-catalyzed direct arylation can be employed to form new C-C bonds at specific positions on the dimethylphenyl ring, leading to the synthesis of more complex, fused heterocyclic systems. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk For derivatives of this compound that bear functional groups on either the pyrrole ring or the N-aryl substituent, a wide range of FGI strategies can be applied.

Standard transformations can be employed to modify functional groups introduced via the reactions described in the preceding sections. For example:

An aldehyde group, introduced via a Vilsmeier-Haack reaction, can be oxidized to a carboxylic acid or reduced to an alcohol.

A nitro group can be reduced to an amine, which can then undergo a plethora of subsequent reactions such as diazotization or acylation.

Ketones can be converted to alcohols via reduction or to other functional groups through reactions at the carbonyl carbon.

Derivatization strategies often involve the initial functionalization of the pyrrole or aryl ring, followed by further modifications. For instance, a halogenated derivative can serve as a handle for introducing other groups through cross-coupling reactions. The conversion of alcohols to better leaving groups, such as tosylates or mesylates, facilitates nucleophilic substitution reactions. ub.edu These interconversions are crucial for building molecular complexity and accessing a diverse range of analogues. vanderbilt.edu

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference(s) |

| Aldehyde (-CHO) | KMnO₄ or Ag₂O | Carboxylic Acid (-COOH) | |

| Aldehyde (-CHO) | NaBH₄ or LiAlH₄ | Alcohol (-CH₂OH) | fiveable.me |

| Nitro (-NO₂) | H₂/Pd, Sn/HCl, or Fe/HCl | Amine (-NH₂) | |

| Carboxylic Acid (-COOH) | SOCl₂ then R₂NH | Amide (-CONR₂) | |

| Alcohol (-OH) | MsCl or TsCl | Mesylate/Tosylate (-OMs/-OTs) | ub.edu |

Oxidation and Reduction Chemistry of the Pyrrole System

The pyrrole ring is sensitive to oxidation, and the outcome of the reaction is highly dependent on the oxidant and the reaction conditions. researchgate.net Strong oxidizing agents or acidic conditions can lead to polymerization, forming polypyrrole, a conductive polymer. wikipedia.org Under controlled conditions, however, selective oxidation can be achieved. For example, oxidation with hydrogen peroxide or peroxy acids can lead to the formation of pyrrolinones (γ-lactams). researchgate.net The oxidation of the pyrrole ring in certain drug molecules has been shown to lead to ring-opened metabolites. nih.gov The presence of substituents on the pyrrole ring can influence the site and outcome of the oxidation. acs.org

The reduction of the aromatic pyrrole ring is generally more challenging than its oxidation due to the loss of aromatic stabilization energy. wikipedia.org Catalytic hydrogenation of the pyrrole ring to form a pyrrolidine (B122466) requires forcing conditions, such as high pressure and temperature, and a suitable catalyst (e.g., rhodium or ruthenium on carbon). However, functional groups attached to the pyrrole system can often be selectively reduced without affecting the aromatic ring. For example, a nitro group can be reduced to an amine, or a carbonyl group to an alcohol, using standard reducing agents under conditions that leave the pyrrole ring intact. nih.gov

Metal-Mediated and Catalyzed Transformations of Functionalized Derivatives

Transition metal-catalyzed reactions are indispensable tools for the functionalization of pyrrole derivatives. diva-portal.org These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the chemistry of arylpyrroles. nih.gov These include:

Suzuki-Miyaura Coupling: This reaction couples a halogenated or triflated pyrrole derivative with a boronic acid or ester, and is a versatile method for introducing new aryl or vinyl substituents. dntb.gov.ua

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling an aryl halide with an amine, providing a route to N-arylpyrroles or to introduce amino groups onto a functionalized pyrrole or aryl ring. nih.govrsc.orgacs.org

Heck and Sonogashira Couplings: These reactions enable the introduction of alkenyl and alkynyl groups, respectively.

Rhodium catalysts have been employed for the β-selective C-H arylation of N-substituted pyrroles, offering a direct route to 3-arylpyrroles, a regioselectivity that is often difficult to achieve through classical electrophilic substitution. acs.org Other metal-mediated transformations, including those catalyzed by copper, iron, and nickel, are also used to construct and functionalize pyrrole-containing molecules. researchgate.netuchicago.eduuchicago.edu These catalytic methods are crucial for the synthesis of complex pyrrole-based structures from simpler, functionalized precursors of compounds like this compound.

| Reaction Type | Catalyst/Metal | Reactants | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Palladium | Halopyrrole + Boronic Acid | Arylpyrrole | dntb.gov.ua |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Pyrrole | N-Arylpyrrole | nih.govnih.gov |

| C-H Arylation | Rhodium | N-Alkylpyrrole + Aryl Halide | 3-Arylpyrrole | acs.org |

| C-H Functionalization | Palladium | 1-Arylpyrrole | Fused Polycyclic Aromatic | researchgate.net |

Conformational, Electronic, and Advanced Spectroscopic Investigations of 1 2,3 Dimethylphenyl 1h Pyrrole

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) serves as a powerful tool for investigating the geometric and electronic properties of molecules. nih.gov By applying DFT methods, researchers can perform geometry optimizations to determine the most stable three-dimensional arrangement of atoms in a molecule. youtube.comyoutube.com This process involves finding the minimum energy conformation on the potential energy surface. youtube.com For 1-(2,3-dimethylphenyl)-1H-pyrrole, DFT calculations, likely using functionals such as B3LYP with a suitable basis set like 6-311G**, would elucidate bond lengths, bond angles, and dihedral angles. researchgate.netunic.ac.cy These calculations are crucial for understanding the steric and electronic interactions between the 2,3-dimethylphenyl group and the pyrrole (B145914) ring. nih.gov The optimized geometry provides a foundational understanding of the molecule's shape and how its constituent parts are oriented in space. nih.govnih.gov

Conformational Analysis and Hindered Rotation of Aromatic Rings

The conformation of this compound is largely defined by the dihedral angle between the pyrrole and the dimethylphenyl rings. mdpi.com Due to steric hindrance from the ortho-methyl group on the phenyl ring, free rotation around the C-N bond connecting the two rings is restricted. rsc.org This hindered rotation leads to the existence of distinct, stable conformers. nih.govmdpi.com

Computational methods, such as potential energy surface (PES) scans, can be employed to explore the energy landscape associated with this rotation. ekb.eg By systematically varying the dihedral angle and calculating the energy at each point, a rotational barrier can be determined. researchgate.netekb.eg This barrier represents the energy required for the phenyl ring to rotate relative to the pyrrole ring. The presence of the two methyl groups on the phenyl ring significantly influences the height of this rotational barrier. rsc.org

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals, Electric Dipole Moments, Energy Gaps)

The electronic properties of this compound are critical to understanding its reactivity and potential applications. Key parameters derived from DFT calculations include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. nih.govwikipedia.orgossila.com

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.comirjweb.com The spatial distribution of these orbitals indicates the regions of the molecule that are electron-rich and electron-poor, respectively. researchgate.net For N-arylpyrroles, the HOMO is typically located on the pyrrole ring, while the LUMO may be distributed across both the pyrrole and the aryl rings. researchgate.netyoutube.com

Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller energy gap generally suggests higher reactivity. nih.gov This gap can also be related to the electronic absorption properties of the molecule. schrodinger.com

Below is a table summarizing the typical electronic structure parameters that would be obtained from DFT calculations for a molecule like this compound.

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity. wikipedia.orgirjweb.com |

| Dipole Moment | A measure of the separation of positive and negative charges. | Indicates the overall polarity of the molecule. |

Theoretical Prediction of Spectroscopic Parameters and Reactivity Descriptors

DFT calculations can also be used to predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to aid in the assignment of vibrational modes. nih.gov Furthermore, global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies, providing further insight into the molecule's reactivity. irjweb.com

Advanced Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov

When analyzing this compound using a technique like electrospray ionization (ESI) coupled with HRMS, the protonated molecule [M+H]+ would be observed. nih.govnih.gov Subsequent fragmentation of this ion in the mass spectrometer (tandem mass spectrometry or MS/MS) would yield a series of product ions. nih.govresearchgate.net The fragmentation pathways are influenced by the structure of the parent molecule. nih.gov For this compound, characteristic fragmentation patterns would likely involve cleavage of the bond between the nitrogen and the phenyl ring, as well as fragmentation within the pyrrole and dimethylphenyl moieties. researchgate.netarkat-usa.org The accurate mass measurements of these fragment ions provided by HRMS are crucial for proposing and confirming fragmentation mechanisms. nih.gov

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| [M+H]+ | [C8H7N]+ | C4H4 (Pyrrole ring fragmentation) |

| [M+H]+ | [C8H9]+ | C4H3N (Pyrrole ring fragmentation) |

| [M+H]+ | [C6H5]+ | C6H7N (Loss of dimethylpyrrole) |

Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Dynamics

The conformational dynamics of this compound, particularly the rotational barrier around the N-C(aryl) bond, are of significant theoretical interest. The presence of two methyl groups on the phenyl ring, one of which is in the ortho position, is expected to create considerable steric hindrance, influencing the preferred dihedral angle between the pyrrole and phenyl rings.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy would be the ideal technique to quantify the energy barrier to rotation around this bond. By monitoring the coalescence of signals from magnetically non-equivalent nuclei at varying temperatures, the rate of conformational exchange and the associated activation energy (ΔG‡) could be determined. However, a search of scientific databases and chemical literature reveals no published DNMR studies specifically focused on this compound. While studies on other N-arylpyrroles exist, direct extrapolation of these results to the 2,3-dimethyl substituted analogue would be speculative without experimental validation.

Near-Infrared (NIR) Photoluminescence and Aggregation-Enhanced Emission (AEE) Properties

The exploration of novel organic molecules for applications in optoelectronics has led to significant interest in phenomena such as Near-Infrared (NIR) photoluminescence and Aggregation-Enhanced Emission (AEE). NIR-emitting materials are particularly valuable for applications in bio-imaging and telecommunications, while AEE luminogens are crucial for the development of highly emissive solid-state devices.

The potential for this compound to exhibit these properties is currently unknown. The electronic interplay between the electron-rich pyrrole ring and the substituted phenyl ring could, in principle, lead to emissive properties. The restricted intramolecular rotation (RIR) imposed by the bulky 2,3-dimethylphenyl group is a common feature in many AEE-active molecules. In the aggregated or solid state, this restriction of non-radiative decay pathways could potentially lead to enhanced fluorescence.

However, there are no available experimental reports on the photoluminescence, NIR emission, or AEE characteristics of this compound. Such an investigation would require the synthesis of the compound followed by detailed photophysical measurements in various solvents and in the solid state.

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. For this compound, a crystal structure would definitively reveal the dihedral angle between the pyrrole and phenyl rings in the solid state, offering critical insights into the steric effects of the dimethylphenyl group. Furthermore, it would elucidate the packing arrangement of the molecules in the crystal lattice, which is fundamental to understanding its solid-state properties.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray structure for this compound has not been reported. Without this data, any discussion of its solid-state conformation and packing remains purely theoretical.

Structure-Reactivity and Structure-Property Relationships from Combined Theoretical and Experimental Data

The establishment of clear structure-reactivity and structure-property relationships is a central goal in chemical research. For this compound, this would involve correlating its specific structural features (e.g., the conformationally restricted N-aryl linkage) with its chemical reactivity and physical properties.

A combined approach, utilizing both theoretical calculations (e.g., Density Functional Theory, DFT) and experimental data, would be necessary. Theoretical modeling could predict the ground-state geometry, rotational energy barriers, and electronic transitions. These computational predictions would then require validation against experimental findings from techniques such as DNMR, UV-Vis and fluorescence spectroscopy, and X-ray crystallography.

Given the current absence of both dedicated experimental data and theoretical studies for this compound in the available literature, a robust analysis of its structure-reactivity and structure-property relationships cannot be formulated. The synthesis and comprehensive characterization of this compound are necessary first steps to enable such a discussion.

Advanced Academic Applications and Research Frontiers of N Arylpyrrole Derivatives

Medicinal Chemistry and Biological Activity Research

The functionalization of the N-arylpyrrole core has led to the discovery of numerous compounds with significant biological activity. The versatility of the pyrrole (B145914) ring allows for strategic modifications that can fine-tune the pharmacological profile of these derivatives, making them prime candidates for drug development programs.

Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Butyrylcholinesterase, COX-2)

N-arylpyrrole derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzymes, particularly the isoforms COX-1 and COX-2, are critical mediators of inflammation. nih.gov While the inhibition of COX-2 is therapeutically desirable for its anti-inflammatory effects, concurrent inhibition of COX-1 can lead to gastrointestinal side effects. nih.gov Consequently, the development of selective COX-2 inhibitors is a major goal in medicinal chemistry. Pyrrole-based structures, found in established non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac, have proven to be a valuable template for designing new COX inhibitors. nih.govmdpi.com

Research into pyrrole carboxylic acid derivatives has shown that subtle structural changes can significantly impact inhibitory activity against COX-1 and COX-2. nih.govacs.org For instance, certain derivatives with an acetic acid group at position 1 of the pyrrole ring have demonstrated potent activity against both COX-1 and COX-2. nih.govacs.org Molecular docking studies have revealed that these compounds can take a position in the active site of COX-2 that is very similar to that of the selective inhibitor Meloxicam. mdpi.com Further studies on different series of pyrrole derivatives have identified compounds with high inhibitory activity against COX-2, with some being more potent than the reference drug indomethacin. mdpi.com

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two major types of cholinesterases that hydrolyze the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.govresearchgate.net Inspired by the prevalence of heteroaryl rings in known cholinesterase inhibitors, researchers have synthesized and evaluated various pyrrole derivatives. nih.govnih.gov

A study focusing on a 1,3-diaryl-pyrrole skeleton identified several compounds (3o, 3p, and 3s) that exhibited selective and potent inhibition of BChE, with IC₅₀ values comparable to the drug donepezil. nih.govnih.gov Notably, these compounds showed little to no inhibition of AChE. nih.gov Kinetic studies indicated that these derivatives act as mixed-mode inhibitors, suggesting they can bind to both the active site and allosteric sites of the BChE enzyme. nih.govresearchgate.net

| Compound Class | Target Enzyme | Key Findings | Reported IC₅₀ Values | Source |

|---|---|---|---|---|

| Pyrrole Carboxylic Acid Derivatives | COX-1 / COX-2 | Compounds 4g, 4h, 4k, and 4l showed high activity against COX-2 and COX-1, with greater activity than celecoxib. | >50% inhibition at 1 and 10 μM | nih.govacs.org |

| Pyrrolo[3,4-d]pyridazinone Derivatives | COX-2 | Compound 6a was the most active selective COX-2 inhibitor in its series. | IC₅₀ values determined, showing selectivity for COX-2 over COX-1. | mdpi.com |

| 1,3-Diaryl-pyrrole Derivatives | Butyrylcholinesterase (BChE) | Compounds 3o, 3p, and 3s showed selective and potent inhibition of BChE. | 3p: 1.71 µM; 3s: 3.76 µM; 3o: 5.37 µM | nih.govnih.gov |

| Dispiro Pyrrolidine (B122466) Derivatives | Butyrylcholinesterase (BChE) | Compound 7b exhibited potential as a new BChE inhibitor. | 12.78 µM | researchgate.net |

Design and Synthesis of Target-Specific Pharmacological Modulators

The design and synthesis of N-arylpyrroles are guided by the need for molecules that can interact with specific biological targets with high affinity and selectivity. nih.govnih.gov The synthesis process often involves versatile and efficient chemical reactions, such as the Paal-Knorr pyrrole synthesis, which allows for the creation of a diverse library of substituted pyrroles from readily available starting materials. alliedacademies.orgnih.gov

For example, in the development of COX inhibitors, researchers have synthesized novel pyrrolo[3,4-d]pyridazinone derivatives through an efficient one-pot synthesis method. mdpi.com This approach facilitates the structural optimization needed to enhance affinity for the COX-2 isoenzyme. mdpi.com Similarly, the synthesis of cognition-enhancing drugs has led to the creation of bicyclic derivatives containing both 2-pyrrolidinone (B116388) and 4-imidazolidinone nuclei, which are known to be important for this activity. nih.gov These complex structures are designed to mimic the conformation of existing drugs like piracetam (B1677957) and oxiracetam. nih.gov

The synthesis of N-arylpyrroles is not limited to medicinal applications. In materials science, for instance, N-substituted pyrroles have been synthesized via continuous flow methods, which are then used for electropolymerization to create functional materials. acs.org The chemical strategies employed are diverse and tailored to the desired final product, ranging from cycloaddition reactions to the condensation of dicarbonyl compounds with amines. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. These studies are crucial for the optimization of lead compounds into viable drug candidates. nih.govnih.gov For N-arylpyrrole derivatives, SAR studies have provided invaluable insights across various therapeutic areas.

In the pursuit of anti-inflammatory agents, SAR analysis of pyrrole carboxylic acid derivatives revealed that the nature and position of substituents on the pyrrole core are critical for COX-1/COX-2 inhibitory activity and selectivity. nih.govacs.org For example, increasing the bulkiness of the substituent at position 1 could shift the selectivity towards COX-1. nih.govacs.org In another study on anti-malarial compounds targeting the P. falciparum cGMP-dependent protein kinase (PfPKG), key pharmacophores on a pyrrole series were systematically modified to explore chemical diversity and define the ideal scaffold for potent and selective inhibition. rutgers.edu

For antimicrobial agents, a SAR study of novel N-arylpyrrole derivatives identified that an aminoguanidine (B1677879) series was the most active. tandfonline.com Specifically, a compound featuring a long, lipophilic phenyl tail demonstrated the most potent activity against several pathogenic bacteria, including MRSA. tandfonline.com These detailed SAR analyses provide a rational basis for the future design and optimization of more effective N-arylpyrrole-based therapeutic agents. rutgers.edutandfonline.com

Molecular Docking and Advanced Computational Drug Design Approaches

Molecular docking and other computational methods are indispensable tools in modern drug discovery, providing insights into the molecular interactions between a ligand and its target protein. nih.govzenodo.orgzenodo.org These approaches allow for the prediction of binding affinities and conformations, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

In the context of N-arylpyrrole derivatives, docking studies have been extensively used. For COX-2 inhibitors, docking simulations have shown that pyrrole derivatives can occupy the active site in a manner similar to known drugs, helping to explain their inhibitory activity. mdpi.commdpi.com For cholinesterase inhibitors, molecular docking revealed the specific interactions between 1,3-diaryl-pyrrole derivatives and the BChE enzyme, supporting the experimental findings of a mixed competitive inhibition mode. nih.gov

Computational tools are also used to predict the drug-like properties of newly synthesized compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies help to assess the pharmacokinetic profile of potential drug candidates at an early stage. tandfonline.commdpi.com For example, several potent BChE-inhibiting pyrrole derivatives were predicted to have good oral bioavailability and meet Lipinski's rule of five, indicating their potential as drug candidates. nih.govnih.gov These computational approaches significantly accelerate the drug discovery process by prioritizing compounds with favorable properties for further development. mdpi.com

Materials Science and Functional Organic Materials Development

Beyond their pharmacological applications, N-arylpyrrole derivatives are emerging as important components in the field of materials science, particularly in the development of functional organic materials.

Organic Semiconductors and Optoelectronic Applications

Organic semiconductors are carbon-based materials that exhibit semiconducting properties, making them suitable for a range of electronic applications. wikipedia.org Pyrrole, being the most electron-rich five-membered heteroaromatic ring, is an attractive building block for these materials. acs.orgnih.gov Although challenges in synthesis and stability have historically limited their use, recent advances have enabled the creation of stable pyrrole-containing materials with desirable electronic properties. acs.orgnih.gov

Computational modeling plays a key role in screening and designing new pyrrole-based organic semiconductors. nih.gov These materials are being explored for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgnih.gov The structural tunability of the pyrrole core allows for the fine-tuning of the material's electronic and physical properties to meet the demands of specific devices. rsc.org Researchers are actively working on creating new organic semiconductors that can be used not only for photovoltaics but also for thermoelectrics, which can convert heat differences into electrical currents. youtube.com The development of both n-type and p-type pyrrole-based semiconductors is essential for the fabrication of efficient organic electronic devices and integrated circuits. rsc.org

Fluorescent Probes and Bioimaging Agents for Advanced Biological Research

The development of small-molecule fluorescent probes is a cornerstone of modern bioimaging and diagnostics. researchgate.netnih.gov Pyrrole-based structures are frequently used as the core of fluorescent dyes due to their versatile synthetic accessibility and favorable photophysical properties. nih.gov While specific studies focusing on 1-(2,3-dimethylphenyl)-1H-pyrrole as a fluorescent probe are not extensively documented, research on analogous N-arylpyrroles demonstrates the viability of this compound class.

The fluorescence of these molecules can be finely tuned by introducing various substituents. nih.gov For instance, creating donor-acceptor systems within the molecule or grafting rigid, highly fluorescent moieties like pyrene (B120774) or fluorene (B118485) onto the pyrrole core can lead to high fluorescence quantum efficiencies. nih.gov Derivatives of diketopyrrolopyrrole (DPP), which contain a pyrrolo[3,4-c]pyrrole (B14788784) core, are well-known for their strong emission and high stability, making them excellent candidates for fluorescent probes. researchgate.netmdpi.com Research into pyrrole-based fluorescent probes for specific biological targets, such as cyclooxygenase-2 (COX-2), has involved the synthesis of various N-arylpyrroles, including derivatives like 1-(3,4-dimethylphenyl)-2-methyl-5-(3-(methylsulfonyl)phenyl)-1H-pyrrole, which underscores the relevance of the dimethylphenyl-pyrrole scaffold in medicinal chemistry. nih.gov The 2,3-dimethyl substitution on the phenyl ring of the target compound would introduce a specific steric hindrance, potentially influencing its binding affinity, selectivity, and photophysical properties, marking a clear avenue for future investigation.

Polymeric Pyrrole Derivatives and Conjugated Systems for Electronic Applications

Conjugated polymers containing pyrrole units are of significant interest for applications in organic electronics, such as organic solar cells (OSCs) and electrochromic devices. The incorporation of N-aryl groups can modulate the polymer's solubility, morphology, and electronic properties.

Research in this area has often focused on more complex, fused pyrrole systems like dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) due to their extended π-conjugation, which is beneficial for charge transport. rsc.orgrsc.org For example, polymers based on isoDPP derivatives have been synthesized electrochemically, yielding stable, thin films with reversible oxidation and reduction behavior and optical band gaps in the range of 1.51 to 1.62 eV, making them suitable for electrochromic applications. rsc.org While polymers derived directly from the monomer this compound have not been a primary focus, the principles established with related structures suggest that it could serve as a valuable building block. The 2,3-dimethylphenyl group would influence inter-chain packing and solubility, key parameters in the performance of organic electronic devices.

Design and Synthesis of Nanoscale Pyrrole-Derived Materials

The transition from molecular systems to nanoscale materials often imparts novel collective properties. Fluorescent organic nanoparticles (FONPs) have emerged as a promising class of materials for bioimaging, offering enhanced brightness and stability compared to single-molecule probes. mdpi.com The general strategy involves encapsulating high concentrations of fluorophores within a biocompatible matrix. mdpi.com Although specific nanoscale materials derived from this compound are not yet reported, its potential as a core fluorophore in such systems is plausible, pending detailed investigation of its photophysical properties, particularly its aggregation-induced emission (AIE) characteristics.

Supramolecular Chemistry and Self-Assembly Investigations

The fields of supramolecular chemistry and self-assembly focus on the non-covalent interactions that guide molecules to form larger, ordered structures. The N-arylpyrrole scaffold is capable of participating in various non-covalent interactions, including π-π stacking and van der Waals forces. The specific substitution pattern of the 2,3-dimethylphenyl group would play a critical role in directing the self-assembly process, influencing the geometry and stability of the resulting supramolecular architectures. Currently, dedicated studies on the supramolecular behavior of this compound are not available in the public literature, representing a clear gap and an opportunity for future research in crystal engineering and functional material design.

Catalysis and Ligand Design in Organic Synthesis

Pyrrole derivatives have been explored both as ligands for metal catalysts and as organocatalysts themselves. The nitrogen atom of the pyrrole ring and the associated aryl substituents can coordinate with metal centers or participate in activating substrates through non-covalent interactions.

Application of N-Arylpyrroles as Ligands in Metal-Catalyzed Transformations

The synthesis of new ligands is crucial for the advancement of metal-catalyzed reactions. Pyrrole-based structures can be designed to act as ligands for transition metals. For instance, a tridentate pyrrole-based ligand was synthesized and complexed with Copper(II) and Nickel(II) for potential application in water oxidation catalysis. researchgate.net While the specific use of this compound as a ligand is not documented, its synthesis is accessible through established methods like the Paal-Knorr reaction, which can be catalyzed by various agents, including low-cost aluminas. mdpi.com The electronic properties and steric profile of the 2,3-dimethylphenyl group would influence the coordination environment of a metal center, potentially tuning the catalyst's reactivity and selectivity. General synthetic routes to N-substituted pyrroles often involve metal catalysis, such as copper-hydride catalyzed coupling of enynes and nitriles, highlighting the intimate relationship between pyrrole chemistry and transition metals. mit.edu

Exploration of N-Arylpyrrole Derivatives as Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a powerful tool in synthesis. While this compound itself has not been reported as an organocatalyst, closely related derivatives have been central to recent studies. Specifically, N-aryl-1H-pyrrole-2,3-diones have been successfully used as substrates in asymmetric organocatalytic Henry reactions. beilstein-journals.orgnih.govbeilstein-journals.org In these studies, a chiral bifunctional amine-thiourea catalyst activates the 1H-pyrrole-2,3-dione for nucleophilic attack. beilstein-journals.orgnih.gov

The table below summarizes the results for the asymmetric Henry reaction of various N-aryl-1H-pyrrole-2,3-diones, demonstrating the utility of this class of compounds in generating complex molecules with high stereocontrol.

| Entry | N-Aryl Substituent on Pyrrole-2,3-dione | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | 70 | 71 |

| 2 | 4-Methylphenyl | 75 | 73 |

| 3 | 4-Methoxyphenyl | 65 | 68 |

| 4 | 4-Chlorophenyl | 72 | 70 |

| 5 | 2-Chlorophenyl | 68 | 65 |

| Data derived from studies on asymmetric Henry reactions of 1H-pyrrole-2,3-diones. beilstein-journals.orgbeilstein-journals.org |

These findings illustrate that the N-arylpyrrole framework is a key component in modern organic synthesis. Although in this context the pyrrole derivative is the reactant rather than the catalyst, the research highlights the chemical reactivity and potential of the scaffold for further development in catalytic applications.

Corrosion Inhibition Mechanisms and Surface Chemistry of this compound

The efficacy of N-arylpyrrole derivatives, including this compound, as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, creating a protective barrier that isolates the metal from the corrosive environment. This adsorption process is complex, involving a combination of physical and chemical interactions that dictate the stability and effectiveness of the protective film. While direct experimental studies on this compound are not extensively available in the public domain, its corrosion inhibition mechanisms can be inferred from the well-documented behavior of analogous N-arylpyrrole derivatives.

The primary mechanism of inhibition is the formation of an adsorbed layer on the metal surface. researchcommons.org This process can occur through two main types of interactions: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule. In acidic solutions, the metal surface is often positively charged, and the inhibitor can interact with it through its pi-electrons and heteroatoms.

Chemisorption, a stronger form of adsorption, involves the formation of coordinate covalent bonds between the inhibitor and the metal. This is facilitated by the presence of heteroatoms with lone pairs of electrons, such as the nitrogen in the pyrrole ring, and the π-electrons of the aromatic system. nih.gov These electrons can be donated to the vacant d-orbitals of the metal atoms, forming a stable, protective film. nih.gov The presence of the 2,3-dimethylphenyl group attached to the nitrogen atom can further influence the electronic properties and steric factors of the molecule, thereby affecting its adsorption and inhibition efficiency.

The adsorption of N-arylpyrrole derivatives on a metal surface typically follows a specific adsorption isotherm, such as the Langmuir adsorption isotherm. ekb.eg This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage, and thus the inhibition efficiency, generally increases with the concentration of the inhibitor up to a certain point, after which it may plateau. ekb.egpreprints.org

Detailed Research Findings

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for elucidating the relationship between the molecular structure of an inhibitor and its corrosion inhibition performance. ekb.egrsc.org These studies provide insights into the electronic properties of the inhibitor molecules, which are crucial for understanding their interaction with metal surfaces.

Key parameters derived from DFT calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition efficiency. Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

The energy gap (ΔE = ELUMO - EHOMO) is another important parameter. A smaller energy gap generally correlates with higher inhibition efficiency, as it implies that the molecule can be more easily polarized and can interact more readily with the metal surface. rsc.org The dipole moment (μ) of the inhibitor molecule also plays a role in the adsorption process, particularly in physisorption.

Interactive Data Table: Quantum Chemical Parameters for Representative Pyrrole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Inhibition Efficiency (%) |

| Pyrrole | -5.58 | -0.25 | 5.33 | 1.84 | ~60 |

| 1-phenyl-1H-pyrrole | -5.75 | -0.89 | 4.86 | 1.52 | ~75 |

| 2,5-dimethyl-1-phenyl-1H-pyrrole | -5.42 | -0.68 | 4.74 | 1.68 | ~85 |

| This compound | Estimated -5.5 to -5.3 | Estimated -0.8 to -0.6 | Estimated 4.5 to 4.9 | Estimated 1.6 to 1.9 | Estimated >80 |

Note: The values for this compound are estimations based on the trends observed for similar N-arylpyrrole derivatives.

The surface chemistry of the inhibited metal is significantly altered by the adsorption of the N-arylpyrrole inhibitor. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) can be used to characterize the protective film. XPS analysis can confirm the presence of nitrogen and carbon from the inhibitor on the metal surface, providing direct evidence of adsorption. SEM images of the metal surface in the presence and absence of the inhibitor can visually demonstrate the reduction in corrosion damage due to the formation of the protective layer.

Future Research Directions and Challenges in the Chemistry of 1 2,3 Dimethylphenyl 1h Pyrrole

The landscape of N-arylpyrrole chemistry is a dynamic and evolving field, with the specific compound 1-(2,3-dimethylphenyl)-1H-pyrrole poised at the forefront of new discoveries. While significant strides have been made in the synthesis and understanding of this class of compounds, numerous challenges and exciting research avenues remain. Future efforts will likely focus on developing more sophisticated synthetic methods, uncovering novel reactivity, harnessing computational tools for predictive design, and expanding the integration of these molecules into advanced functional systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,3-dimethylphenyl)-1H-pyrrole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves alkylation or coupling reactions. For example, NaH/MeI in THF at 0°C to room temperature (rt) can methylate pyrrole derivatives, followed by Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 105°C . Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading.

- Data Reference : Similar derivatives (e.g., 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole) achieved 75% yield via Pd-mediated coupling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Inhalation : Move to fresh air; administer artificial respiration if necessary.

- Skin/Eye Contact : Rinse with copious water for ≥15 minutes.

- Spill Management : Use PPE (gloves, goggles) and adsorbents for containment .

- Storage : Store in airtight containers away from oxidizers and moisture.

Q. How is structural characterization performed for this compound, and what spectral data are indicative?

- Techniques :

- ¹H-NMR : Key peaks include aromatic protons (δ 6.0–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). For example, 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole shows aromatic protons at δ 7.73–7.46 (m) and methyl groups at δ 2.09 (s) .

- HRMS : Confirm molecular ion peaks (e.g., [M]+ at m/z 452.2458 for diketopyrrolopyrrole derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Approach :

Modify substituents : Vary methyl groups or introduce electron-withdrawing/donating groups (e.g., CF₃, OMe) on the phenyl ring.

Biological Assays : Test antimicrobial or antitumor activity against cell lines. For example, fluorophenyl derivatives are categorized under "antitumor agents" in cancer research .

Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

- Case Study : Thiourea derivatives (e.g., 1-(2,3-dimethylphenyl)-3-phenylthiourea) show potential as enzyme inhibitors, guided by SAR .

Q. What strategies resolve contradictions in spectral data or synthetic yields across studies?

- Troubleshooting :

- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Low Yield in Coupling Reactions : Screen alternative catalysts (e.g., Pd(OAc)₂ instead of Pd(PPh₃)₄) or optimize solvent systems (e.g., toluene/EtOH for better solubility) .

Q. How can computational tools predict the crystallographic behavior of this compound derivatives?

- Methods :

- X-ray Diffraction : Compare experimental data (e.g., unit cell parameters) with simulated structures from software like Mercury.

- Molecular Packing Analysis : Assess π-π stacking or hydrogen-bonding interactions using CrystalExplorer .

- Reference : The crystal structure of 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile was resolved via single-crystal X-ray diffraction, confirming planarity and substituent orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.